![molecular formula C20H17N3O2S B2558151 2-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1904169-62-5](/img/structure/B2558151.png)
2-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
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Description
2-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide, also known as PFT-μ, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a critical role in regulating various cellular processes, including cell growth, proliferation, and survival.
Scientific Research Applications
Anticancer Properties
The compound’s benzothiazole core has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit tumor growth and metastasis. By targeting specific cellular pathways, it may offer promise in cancer therapy .
Antimicrobial Activity
The furan-2-yl and pyridin-4-yl moieties contribute to the compound’s antimicrobial properties. Studies have shown its effectiveness against bacteria, fungi, and protozoa. It could be a valuable lead compound for developing new antibiotics or antifungal agents .
Anti-Inflammatory Effects
The presence of the benzothiazole ring suggests anti-inflammatory potential. Researchers have investigated its impact on inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Applications
Given its structural features, this compound may have neuroprotective effects. It could be explored for its ability to prevent or mitigate neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease .
Antiviral Properties
The compound’s pyridin-4-yl group may contribute to antiviral activity. Researchers have studied its effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Photophysical Applications
The furan-2-yl substituent could make this compound interesting for photophysical applications. Its fluorescence properties might be useful in sensors, imaging, or optoelectronic devices .
properties
IUPAC Name |
2-ethyl-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-19-23-15-6-5-14(11-18(15)26-19)20(24)22-12-13-7-8-21-16(10-13)17-4-3-9-25-17/h3-11H,2,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWMHYHHPVKSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide |
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